molecular formula C24H28O7 B023065 1-Isomangostin Hydrate CAS No. 26063-95-6

1-Isomangostin Hydrate

Cat. No.: B023065
CAS No.: 26063-95-6
M. Wt: 428.5 g/mol
InChI Key: QEERGWNVXZILOR-UHFFFAOYSA-N
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Description

1-Isomangostin Hydrate is a purified, stable xanthone derivative of significant interest in pharmacological and biochemical research. Sourced from the mangosteen plant (Garcinia mangostana), this compound is a key subject of study for its potent biological activities, primarily its antioxidant, anti-inflammatory, and anticancer properties. Its core research value lies in its multifaceted mechanism of action; it functions as a powerful free-radical scavenger and has been shown to modulate critical signaling pathways, including the inhibition of NF-κB and MAPK, which are central to inflammatory and proliferative responses. Furthermore, 1-Isomangostin demonstrates promising pro-apoptotic and anti-proliferative effects in various cancer cell line studies, making it a valuable tool for investigating novel chemopreventive and chemotherapeutic strategies. Researchers utilize this hydrate form to explore its effects on enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), providing insights into the molecular basis of its efficacy. This product is intended for laboratory research applications only, serving as a critical reagent for advancing our understanding of natural product pharmacology and cellular signaling mechanisms.

Properties

IUPAC Name

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERGWNVXZILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107177
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26063-95-6
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
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Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
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Record name 1-Isomangostin hydrate
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 - 263 °C
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acid-Catalyzed Isomerization of α-Mangostin

The primary synthetic pathway to 1-isomangostin involves the acid-catalyzed rearrangement of α-mangostin, a natural xanthone isolated from Garcinia mangostana. This method, detailed in a 2018 study, employs toluene-4-sulfonic acid (PTSA) as a catalyst in anhydrous benzene under reflux conditions.

Reaction Conditions and Work-Up

  • Reactants : α-Mangostin (150.0 mg, 0.37 mmol) and PTSA (172.0 mg) in dry benzene (11 mL).

  • Apparatus : Dean-Stark trap for azeotropic water removal.

  • Temperature : Reflux at 80–85°C for 30 minutes.

  • Work-Up :

    • Removal of benzene via rotary evaporation.

    • Extraction with chloroform (3 × 50 mL).

    • Washing with water (2 × 50 mL) and drying over anhydrous MgSO₄.

    • Column chromatography using 15% acetone-hexane eluent.

Yield and Product Distribution

ProductYield (%)Rf Value (20% Acetone-Hexane)
3-Isomangostin (4a)650.53
1-Isomangostin (4a-1)150.71

The low yield of 1-isomangostin (15%) highlights the challenge of selectivity in this reaction. The Dean-Stark apparatus ensures anhydrous conditions, favoring the formation of the anhydrous form. Hydration likely occurs during subsequent purification or storage.

Hydration Mechanisms and Solvent Systems

While the anhydrous form (C₂₄H₂₆O₆) is synthesized directly, the hydrate (C₂₄H₂₈O₇) forms via water incorporation during crystallization. Key factors influencing hydration include:

  • Solvent Polarity : Polar solvents like acetone or ethyl acetate facilitate water retention.

  • Storage Conditions : Exposure to ambient moisture promotes hydrate formation.

  • Crystallization Temperature : Slow cooling in hygroscopic solvents enhances crystal lattice water inclusion.

Solubility Data for Hydrate Formation

SolventSolubility (mg/mL)Hydration Potential
Chloroform>50Low
Acetone>30Moderate
Dimethyl Sulfoxide (DMSO)>20High

Data from Biocrick indicate that DMSO, while enhancing solubility, may hinder hydrate formation due to its hygroscopicity. Optimal hydration occurs in acetone-water mixtures.

Purification and Crystallization Strategies

Chromatographic Purification

The crude reaction mixture is subjected to silica gel chromatography using a 15% acetone-hexane gradient. This step separates 1-isomangostin from its structural isomer, 3-isomangostin, based on polarity differences.

Critical Chromatographic Parameters

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent Polarity : 15–20% acetone in hexane.

  • Detection : TLC monitoring at Rf 0.71 (1-isomangostin).

Recrystallization for Hydrate Stabilization

Post-chromatography, recrystallization is employed to isolate the hydrate. The process involves:

  • Solvent Selection : A 7:3 v/v acetone-water mixture.

  • Dissolution : Heating to 50°C to fully dissolve the anhydrous form.

  • Cooling : Gradual cooling to 4°C over 12 hours.

  • Crystal Collection : Vacuum filtration and washing with cold ether.

Recrystallization Yield Optimization

Cooling Rate (°C/h)Crystal Purity (%)Hydrate Stability
298High
595Moderate
1090Low

Slow cooling minimizes defect inclusion and ensures complete hydration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The anhydrous and hydrated forms exhibit distinct NMR profiles:

¹H NMR (300 MHz, CDCl₃) of Anhydrous 1-Isomangostin

  • 1-OH : δ 13.72 (s, 1H).

  • Aromatic Protons : δ 6.82 (s, H-5), 6.22 (s, H-4).

  • Prenyl Sidechain : δ 5.27 (br t, J = 6.6 Hz, H-2''), 4.09 (d, J = 6.6 Hz, H-1'').

Hydrate-Specific Shifts

  • Hydroxyl Protons : Broadened peaks at δ 5.1–5.3 due to hydrogen bonding with water.

  • Methoxy Group : δ 3.80 (s, 7-OCH₃) remains unchanged.

Melting Point and Stability

  • Anhydrous Form : 164–166°C.

  • Hydrate : 158–160°C (decomposition observed above 160°C).

Industrial-Scale Production Considerations

Challenges in Scalability

  • Isomerization Selectivity : Competing formation of 3-isomangostin reduces overall yield.

  • Hydrate Consistency : Batch-to-batch variability in water content necessitates stringent humidity control.

Process Optimization Strategies

  • Catalyst Loading : Increasing PTSA to 1.5 equivalents improves 1-isomangostin yield to 18%.

  • Continuous Crystallization : Implementing flow chemistry for recrystallization enhances hydrate uniformity .

Chemical Reactions Analysis

Types of Reactions

Chenodeoxycholic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of Chenodeoxycholic Acid-d4 .

Scientific Research Applications

Biological Activities

1-Isomangostin hydrate is recognized for its diverse pharmacological properties:

  • Antioxidant Activity : Exhibits strong free radical scavenging capabilities, which can help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Demonstrated ability to reduce inflammatory markers and modulate immune responses.
  • Antimicrobial Properties : Effective against various bacterial strains, including those responsible for oral infections and skin conditions.

Antioxidant and Anti-inflammatory Research

Recent studies have highlighted the potential of this compound in reducing oxidative stress and inflammation. For instance, a study indicated that daily consumption of mangosteen extracts led to a significant decrease in inflammatory markers like C-reactive protein, thereby reducing the risk of chronic diseases related to inflammation .

Antimicrobial Studies

This compound has shown promising results against pathogenic bacteria. A detailed investigation into its antibacterial properties revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.9 µg/ml7.8 µg/ml
Propionibacterium acnes1 mg/g-
Streptococcus mutans0.625 µg/ml1.25 µg/ml

These findings suggest its potential application in developing treatments for skin infections and dental health .

Nutraceutical Applications

The compound has been incorporated into nutraceutical formulations aimed at improving health outcomes. Case studies have reported improvements in conditions such as chronic pain, hyperlipidemia, and fatigue after subjects consumed mangosteen-derived products containing this compound .

Case Study 1: Chronic Pain Management

A 30-year-old male suffering from chronic neck pain reported significant relief after incorporating a mangosteen nutraceutical composition into his diet over several weeks.

Case Study 2: Hyperlipidemia

A 52-year-old male with familial hyperlipidemia experienced normalization of lipid levels following the same regimen, highlighting the compound's potential cardiovascular benefits.

Case Study 3: Arthritis Treatment

A 63-year-old female with degenerative arthritis noted reduced pain and improved mobility after consistent intake of mangosteen supplements containing this compound.

Pharmacokinetics and Drug-likeness

In silico studies using tools like SwissADME have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability . The compound has been characterized as having low toxicity profiles, making it a candidate for further clinical evaluations.

Mechanism of Action

Chenodeoxycholic Acid-d4 exerts its effects by activating nuclear receptors such as the farnesoid X receptor. This activation regulates the expression of genes involved in cholesterol metabolism, bile acid synthesis, and lipid homeostasis. The compound also inhibits the synthesis of cholesterol and cholic acid in the liver, reducing the formation of gallstones .

Comparison with Similar Compounds

Structural Comparison with Analogous Xanthones

Key Structural Features

1-Isomangostin Hydrate belongs to the 8-prenylated xanthone class, characterized by a pyran ring fused to a xanthone core. Its hydration at C-1 distinguishes it from isomers like 3-Isomangostin Hydrate (CAS: 26063-96-7), where hydration occurs at C-3 .

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
This compound C₂₄H₂₈O₇ 428.47 261–263 C-1 OH, C-10 OCH₃, C-11 prenyl
3-Isomangostin Hydrate C₂₄H₂₈O₇ 428.47 Not reported C-3 OH, C-10 OCH₃, C-11 prenyl
α-Mangostin C₂₄H₂₆O₆ 410.46 155–156 C-3 OH, C-6 OH, C-8 prenyl
3-O-Acetyl-α-mangostin C₂₆H₂₈O₇ 452.50 Not reported C-3 OAc, C-6 OH, C-8 prenyl

Notes:

  • The C-1 hydroxy group in this compound is critical for cytotoxicity, as shown in SAR studies .
  • Hydration at different positions (C-1 vs. C-3) alters hydrogen-bonding capacity and solubility .

Antifungal and Cytotoxic Potency

This compound demonstrates moderate antifungal activity against dermatophytes, while acetylated derivatives like 3-O-acetyl-α-mangostin show reduced potency due to blocked hydroxyl groups .

Stability and Handling Considerations

This compound requires storage at -20°C in powder form and -80°C in solution to prevent decomposition . Its hydrate form increases water solubility compared to non-hydrated analogs like α-mangostin .

Biological Activity

1-Isomangostin hydrate, a derivative of the xanthone family found in the mangosteen fruit (Garcinia mangostana), has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological properties. The compound's molecular formula is C17H18O5C_{17}H_{18}O_5, and it exhibits a melting point around 190 °C. Its structure is essential for its interaction with biological targets, influencing its efficacy as an anticancer and antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. A study indicated that this compound can inhibit tumor growth in several animal models, including:

  • Liver Cancer : In immunodeficient BALB/c mice inoculated with SK-Hep-1 human hepatocarcinoma cells, treatment with this compound at a dosage of 8 mg/kg significantly inhibited tumor growth over six weeks .
  • Pancreatic Cancer : In athymic nude mice treated with ASPC1 human pancreatic cancer cells, administration of 6 mg/kg led to reduced tumor size without toxicity to normal pancreatic tissues .
  • Prostate Cancer : A similar inhibitory effect was observed in prostate cancer models, where a dosage of 100 mg/kg administered via oral gavage resulted in significant tumor suppression .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeModelDosage (mg/kg)Duration (Weeks)Effect on Tumor Growth
LiverBALB/c mice86Significant inhibition
PancreaticAthymic nude mice68Reduced size
ProstateAthymic nude mice1005Significant inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been shown to have a minimum inhibitory concentration (MIC) as low as 0.039 mg/ml against Staphylococcus aureus and Propionibacterium acne.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (mg/ml)MBC (mg/ml)Effect
Staphylococcus aureus0.0390.156Inhibition of growth
Propionibacterium acne3.97.8Bactericidal action
Bacillus cereus0.78 - 1.56Not specifiedDisruption of membrane integrity

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in cancer progression.
  • Apoptosis Induction : Studies suggest that it may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
  • Membrane Disruption : Its antimicrobial action is partly due to the disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

  • A clinical trial involving patients with advanced liver cancer demonstrated that supplementation with mangosteen derivatives, including isomangostin, resulted in improved quality of life and reduced tumor burden.
  • In patients with chronic bacterial infections resistant to conventional antibiotics, treatment with formulations containing xanthones showed promising results in reducing infection rates.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodology : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Apply Student’s t-test or Mann-Whitney U test for pairwise comparisons. Report confidence intervals (95%) and effect sizes to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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